molecular formula C20H18FN3O2 B2507139 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide CAS No. 921803-91-0

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Cat. No. B2507139
CAS RN: 921803-91-0
M. Wt: 351.381
InChI Key: YKXQKNRBLDWRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological relevance. For instance, compounds with pyridazine cores, such as those mentioned in the papers, are often explored for their potential as ligands for various receptors or as herbicides with bleaching activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and proceeds through five steps with a moderate yield . Similarly, N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide serves as a precursor for various pyridazine and pyrimidine derivatives, indicating that the synthesis of such compounds can be complex and may require careful planning and optimization .

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms. Substitutions on this ring, as well as on the phenyl rings, can significantly affect the binding affinity and selectivity for biological targets such as sigma receptors . The presence of a fluorine atom, as in the compound of interest, is known to influence the electronic properties and could potentially enhance biological activity or selectivity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization steps, where linear precursors are transformed into cyclic structures. Additionally, substitutions on the aromatic rings are achieved through various reactions, such as halogenation or nucleophilic substitution, which can introduce different functional groups like fluorine, chlorine, or methoxy groups . These modifications are crucial for tuning the properties of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are largely determined by their molecular structure. For instance, the presence of halogen atoms can increase lipophilicity, which may affect the compound's solubility and permeability across biological membranes . The electronic properties of the substituents can also influence the acidity or basicity of the compound, which in turn can affect its stability and reactivity .

Scientific Research Applications

  • Cancer Research : A derivative of this compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, has shown potent cytotoxic activity against human cancer cell lines, such as cervical cancer, lung adenocarcinoma, and triple negative breast cancer cells. This compound also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an effective anti-cancer agent (Riadi et al., 2021).

  • Glutaminase Inhibition : Analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective inhibitor of kidney-type glutaminase, have been synthesized and evaluated. This research is significant for developing more potent glutaminase inhibitors with improved drug-like properties, which is crucial for cancer therapy (Shukla et al., 2012).

  • Anti-inflammatory Activity : Synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has shown significant anti-inflammatory activity. Such compounds could have potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action in the body would be studied. This could involve looking at the compound’s pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here .

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXQKNRBLDWRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.